An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxypropan-2-yl)pyrrolidine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxypropan-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrrolidine derivative, 2-(2-Methoxypropan-2-yl)pyrrolidine. This document details a plausible synthetic pathway, comprehensive characterization data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where pyrrolidine scaffolds are of significant interest.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Substitution at the 2-position of the pyrrolidine ring can significantly influence the pharmacological properties of these molecules. This guide focuses on the synthesis and characterization of 2-(2-Methoxypropan-2-yl)pyrrolidine, a derivative with a unique tertiary ether functionality. The presence of the methoxypropan-2-yl group is anticipated to modulate the lipophilicity, metabolic stability, and target-binding interactions of potential drug candidates.
Synthesis of 2-(2-Methoxypropan-2-yl)pyrrolidine
A plausible and efficient multi-step synthesis for 2-(2-Methoxypropan-2-yl)pyrrolidine is proposed, commencing from the readily available chiral precursor, (S)-pyroglutamic acid. This pathway involves the formation of a key intermediate, (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine, followed by methylation and deprotection steps. An alternative final step involving the debenzylation of an N-benzyl protected intermediate is also described.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Figure 1: Synthetic and characterization workflow.
Characterization
The structural elucidation and confirmation of the synthesized 2-(2-Methoxypropan-2-yl)pyrrolidine would be achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.
Physicochemical Properties
| Property | Value (Predicted) |
| IUPAC Name | 2-(2-Methoxypropan-2-yl)pyrrolidine |
| CAS Number | 160142-25-6[1] |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol [1] |
| Boiling Point | 173.5 °C at 760 mmHg (Predicted)[2] |
| Refractive Index | 1.443 (Predicted)[2] |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals corresponding to the pyrrolidine ring protons and the methoxypropan-2-yl side chain.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.30 | m | 1H | H-2 (pyrrolidine) |
| ~3.20 | s | 3H | -OCH₃ |
| ~2.90 - 3.10 | m | 2H | H-5 (pyrrolidine) |
| ~1.70 - 1.90 | m | 2H | H-3, H-4 (pyrrolidine) |
| ~1.50 - 1.70 | m | 2H | H-3, H-4 (pyrrolidine) |
| ~1.20 | s | 6H | -C(CH₃)₂ |
| (variable) | br s | 1H | N-H |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide evidence for the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~75.0 | -C(OCH₃)(CH₃)₂ |
| ~65.0 | C-2 (pyrrolidine) |
| ~50.0 | -OCH₃ |
| ~47.0 | C-5 (pyrrolidine) |
| ~28.0 | -C(CH₃)₂ |
| ~26.0 | C-3 or C-4 (pyrrolidine) |
| ~24.0 | C-3 or C-4 (pyrrolidine) |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Broad | N-H stretch (secondary amine) |
| ~2850 - 2960 | Strong | C-H stretch (aliphatic) |
| ~1050 - 1150 | Strong | C-O stretch (ether) |
3.2.4. Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 143 | [M]⁺ (Molecular Ion) |
| 128 | [M - CH₃]⁺ |
| 86 | [M - C(OCH₃)(CH₃)₂]⁺ (Loss of side chain) |
| 73 | [C(OCH₃)(CH₃)₂]⁺ |
| 70 | Pyrrolidine fragment |
Experimental Protocols
The following are detailed experimental procedures for the proposed synthesis of 2-(2-Methoxypropan-2-yl)pyrrolidine.
Synthesis of (S)-N-Benzyloxycarbonyl-2-(1'-hydroxy-1'-methylethyl)pyrrolidine
This procedure involves the protection of (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine with a benzyloxycarbonyl (Cbz) group.
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Dissolution: Dissolve (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.
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Base Addition: Add sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution at 0 °C.
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Protection: Add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise to the cooled solution.
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Reaction: Stir the reaction mixture at 0 °C for 20 hours.
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Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography to yield the N-Cbz protected intermediate.
Methylation of (S)-N-Benzyloxycarbonyl-2-(1'-hydroxy-1'-methylethyl)pyrrolidine
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Alkoxide Formation: To a solution of (S)-N-Benzyloxycarbonyl-2-(1'-hydroxy-1'-methylethyl)pyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.
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Methylation: After stirring for 30 minutes, add methyl iodide (MeI, 1.5 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
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Quenching and Extraction: Carefully quench the reaction with water and extract with diethyl ether.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
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Purification: Purify the residue by column chromatography to obtain (S)-N-Benzyloxycarbonyl-2-(2-methoxypropan-2-yl)pyrrolidine.
Deprotection to Yield 2-(2-Methoxypropan-2-yl)pyrrolidine
Method A: Hydrogenolysis
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Catalyst Addition: To a solution of (S)-N-Benzyloxycarbonyl-2-(2-methoxypropan-2-yl)pyrrolidine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C, 10 mol%).
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Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 16 hours.
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Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify by distillation or column chromatography to obtain pure 2-(2-Methoxypropan-2-yl)pyrrolidine.
Method B: Debenzylation of N-Benzyl Precursor
This method assumes the synthesis of (S)-(-)-1-benzyl-2-(1-methoxy-1-methylethyl)-pyrrolidine as an intermediate.
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Reaction Setup: Dissolve (S)-(-)-1-benzyl-2-(1-methoxy-1-methylethyl)-pyrrolidine (1 equivalent) in ethanol.
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Catalyst Addition: Add palladium on activated charcoal (10 mol%) to the solution.
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Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at ambient temperature until the reaction is complete (monitored by TLC or GC-MS).
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Work-up: Filter the catalyst and concentrate the solvent to obtain the desired product.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of 2-(2-Methoxypropan-2-yl)pyrrolidine. The provided synthetic protocols offer a viable pathway for the preparation of this novel compound, and the predicted characterization data serves as a benchmark for structural verification. This information is intended to facilitate further research into the applications of this and related pyrrolidine derivatives in the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the presented methodologies to suit their specific laboratory conditions and research objectives.
